molecular formula C8H12ClN3O2 B6220716 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride CAS No. 2758001-40-8

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride

Cat. No.: B6220716
CAS No.: 2758001-40-8
M. Wt: 217.7
InChI Key:
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride: is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid. The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazolo-pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The pyrazolo-pyrazine core is a common motif in many bioactive molecules, making this compound a valuable starting point for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
  • 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Uniqueness

Compared to similar compounds, 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

Properties

CAS No.

2758001-40-8

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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